molecular formula C14H12O4 B6397776 5-Hydroxy-3-(4-hydroxymethylphenyl)benzoic acid CAS No. 1261939-16-5

5-Hydroxy-3-(4-hydroxymethylphenyl)benzoic acid

Cat. No.: B6397776
CAS No.: 1261939-16-5
M. Wt: 244.24 g/mol
InChI Key: NGRZEQNHIBSFKA-UHFFFAOYSA-N
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Description

5-Hydroxy-3-(4-hydroxymethylphenyl)benzoic acid is a compound belonging to the class of hydroxybenzoic acids. These compounds are known for their aromatic carboxylic acid structure, which includes a hydroxyl group attached to the benzene ring. Hydroxybenzoic acids are prominent phenolic acids found in various plants and are known for their biochemical and antioxidant capabilities .

Properties

IUPAC Name

3-hydroxy-5-[4-(hydroxymethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-8-9-1-3-10(4-2-9)11-5-12(14(17)18)7-13(16)6-11/h1-7,15-16H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRZEQNHIBSFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689101
Record name 5-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-16-5
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-hydroxy-4′-(hydroxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261939-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-(4-hydroxymethylphenyl)benzoic acid typically involves the hydroxylation of benzoic acid derivatives. One common method includes the use of 2-aminophenol as a precursor, which undergoes a series of reactions including hydroxylation and carboxylation under specific conditions .

Industrial Production Methods

Industrial production methods for hydroxybenzoic acids often involve the use of catalytic processes to ensure high yield and purity. For instance, the use of magnetic solid acid nanocatalysts has been reported to achieve efficient synthesis with significant yields .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-(4-hydroxymethylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl groups (methyl, ethyl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

5-Hydroxy-3-(4-hydroxymethylphenyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-(4-hydroxymethylphenyl)benzoic acid involves its interaction with various molecular targets and pathways. For instance, it acts as an agonist for specific receptors, such as HCA1 and HCA2, which are involved in the regulation of lipolysis in adipocytes . This interaction helps in managing conditions like dyslipidemia by suppressing lipolysis.

Comparison with Similar Compounds

Similar Compounds

  • Salicylic Acid
  • p-Hydroxybenzoic Acid
  • Protocatechuic Acid
  • Gentisic Acid
  • 3,5-Dihydroxybenzoic Acid
  • Pyrocatechuic Acid
  • Vanillic Acid
  • Syringic Acid
  • Gallic Acid
  • Ellagic Acid

Uniqueness

5-Hydroxy-3-(4-hydroxymethylphenyl)benzoic acid is unique due to its specific hydroxyl and carboxyl group positioning, which imparts distinct biochemical properties. Compared to other hydroxybenzoic acids, it has shown greater efficacy in certain biological activities, such as receptor agonism for HCA1 and HCA2 .

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